Nitrodenafil

Description

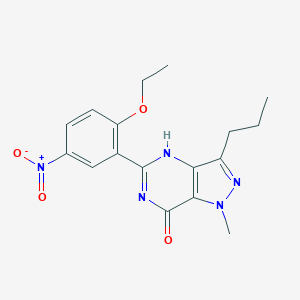

Nitrodenafil (CAS No. 147676-99-1) is an unapproved phosphodiesterase type 5 (PDE-5) inhibitor structurally analogous to sildenafil and vardenafil. Its molecular formula is C₁₇H₁₉N₅O₄, with a molecular weight of 357.37 g/mol . It has been identified as an adulterant in herbal dietary supplements, often marketed for erectile dysfunction. Analytical studies highlight its presence in products sold in Vietnam and other regions, detected via liquid chromatography–mass spectrometry (LC-MS) methods . Unlike FDA-approved PDE-5 inhibitors, this compound lacks clinical safety data, raising significant regulatory concerns .

Properties

IUPAC Name |

5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMINGHHRIRWKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611630 | |

| Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-99-1 | |

| Record name | Nitrodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P17UA8F92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Structure Formation

The pyrazolopyrimidinone core of nitrodenafil is synthesized via cyclization reactions. A prevalent method involves condensing 5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with intermediates derived from substituted anilines. Key steps include:

-

Friedel-Crafts Acylation : Acyl halides react with a sildenafil-like intermediate (5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) to introduce the nitro group.

-

Nucleophilic Substitution : The ethoxy group is introduced via alkoxylation of a nitro-substituted phenyl ring using ethanol under basic conditions.

Reaction Conditions :

Modular Synthesis via N-Aryl-2-nitrosoaniline Intermediates

A modular approach reported by utilizes N-aryl-2-nitrosoaniline intermediates for constructing the phenazine backbone, adaptable for this compound’s pyrazolopyrimidinone structure:

-

Intermediate Formation : Reacting 2-nitro-5-chloroanisole with substituted anilines in the presence of potassium tert-butoxide (t-BuOK) yields N-aryl-2-nitrosoanilines.

-

Cyclization : Treating intermediates with N,O-bis(trimethylsilyl)acetamide (BSA) in DMF facilitates ring closure to form the heterocyclic core.

Yield Optimization :

-

Cyclization Step : 34–82% yield, depending on the substituents.

-

Microwave-Assisted Reactions : Reduced reaction times (1–3.5 minutes) for thiolation steps, improving efficiency.

Industrial-Scale Production

Process Intensification

Industrial synthesis prioritizes cost-effectiveness and yield:

-

Continuous Flow Systems : Enhance heat and mass transfer during exothermic steps (e.g., nitration).

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C for reductions) are reused to minimize costs.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous flow reactors |

| Solvent Volume | 100–500 mL | 100–500 L |

| Reaction Time | 6–24 hours | 1–4 hours |

| Yield | 50–70% | 75–85% |

| Purification | Column chromatography | Crystallization |

Purification Techniques

-

Liquid-Liquid Extraction : Methanol or acetonitrile removes polar impurities.

-

Crystallization : Ethanol-water mixtures yield high-purity this compound (≥98%).

Reaction Mechanistic Insights

Nitro Group Reduction

The nitro group in this compound is reduced to an amine using hydrogen gas (H₂) over palladium-on-carbon (Pd/C):

Conditions : 50–100 psi H₂, 25–50°C, 2–6 hours.

Demethylation and Bromination

-

Demethylation : Boron tribromide (BBr₃) in DCM removes methyl groups (yield: 98%).

-

Bromination : N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) introduces bromine atoms.

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

Nitrodenafil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of this compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Nitrodenafil has the chemical formula and operates by inhibiting the PDE5 enzyme. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis, facilitating vasodilation and enhancing blood flow, which is crucial for achieving and maintaining an erection during sexual stimulation .

Comparison with Other PDE5 Inhibitors

| Compound | Chemical Formula | Half-Life | Unique Features |

|---|---|---|---|

| This compound | C17H19N5O4 | Moderate | Targeted action on phosphodiesterase type 5 |

| Sildenafil | C22H30N6O4S | 4 hours | Associated with visual side effects |

| Tadalafil | C22H19N3O4 | 17.5 hours | Longer duration; can be taken daily |

| Vardenafil | C23H32N6O4S | 5 hours | Less visual disturbance than sildenafil |

Clinical Applications

- Erectile Dysfunction Treatment : The primary application of this compound is in treating ED. Clinical studies have shown that it effectively improves penile rigidity and the duration of erections .

- Potential Use in Pulmonary Hypertension : Due to its vasodilatory effects, there is ongoing research into this compound's efficacy in treating pulmonary arterial hypertension (PAH). The mechanism involves similar pathways as those used in ED treatment, where increased blood flow can alleviate symptoms associated with PAH.

Research Findings and Case Studies

Recent studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Pharmacokinetic Studies : Research has explored how this compound is absorbed, distributed, metabolized, and excreted in the body. Understanding these parameters is essential for determining optimal dosages and identifying potential drug interactions.

- Case Study Analysis : A study involving various PDE5 inhibitors highlighted this compound's effectiveness compared to other compounds in enhancing erectile function. The findings indicated significant improvements in patients treated with this compound, showcasing its viability as a therapeutic agent for ED .

Mechanism of Action

Nitrodenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil, but this compound may have unique properties due to its chemical structure.

Comparison with Similar Compounds

Key Observations :

- This compound’s smaller molecular size (357.37 g/mol) compared to vardenafil (489.23 g/mol) suggests differences in bioavailability and tissue penetration .

Analytical Performance and Detection

This compound’s detection in complex matrices (e.g., dietary supplements) relies on LC-MS/MS due to its structural similarity to other PDE-5 inhibitors.

Table 2: Analytical Parameters of this compound and Comparators

| Compound | Retention Time (min) | Calibration Equation (LC-MS) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| This compound | 20.09 | y = 0.444x + 0.016 | 80.70–102.9 | 3.0–9.3 |

| Udenafil | 6.34 | Not reported | 94.36–103.10 | 3.01–9.14 |

| Benzylsildenafil | 20.01 | y = 0.157x + 0.010 | 91.8–99.7 | 3.1–5.6 |

| Hydroxythiohomosildenafil | 7.71 | y = 0.198x + 0.003 | 87.12–111.52 | 5.71–12.01 |

Key Findings :

- This compound’s retention time (20.09 min) closely overlaps with benzylsildenafil (20.01 min), necessitating high-resolution MS for differentiation .

- Its calibration slope (0.444 ) indicates higher detection sensitivity compared to benzylsildenafil (0.157) and hydroxythiohomosildenafil (0.198) .

- Variable recovery rates (80.70–102.9%) suggest matrix-dependent extraction challenges, particularly in herbal supplements .

Pharmacological and Regulatory Considerations

- Potency and Selectivity : While direct potency data are scarce, this compound’s structural similarity to vardenafil implies PDE-5 inhibition. However, unregulated synthesis may introduce impurities, as seen in compounded nifedipine products .

- It is listed in AOAC SMPR standards (2014.010/2014.011) as a target compound for adulterant screening .

- Safety Concerns : Unlike FDA-approved PDE-5 inhibitors (e.g., vardenafil), this compound lacks pharmacokinetic and safety profiles, posing risks of hypotension, priapism, and drug interactions .

Biological Activity

Nitrodenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 (PDE-5) inhibitors, which are primarily used in the treatment of erectile dysfunction. This compound exhibits a variety of biological activities due to its unique chemical structure, particularly the presence of a nitro group, which influences its pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and associated research findings.

This compound's structure is characterized by the nitro group (), which plays a crucial role in its biological activity. The nitro group can act as both a pharmacophore and a toxicophore , influencing the compound's interaction with various biological targets. The reduction of the nitro group to form amine derivatives involves enzymatic reactions that utilize NADH or NADPH as reducing agents, leading to various biological outcomes, including potential toxicity and therapeutic effects .

The primary mechanism through which this compound exerts its effects is by inhibiting PDE-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow to erectile tissues. This mechanism is similar to that of other well-known PDE-5 inhibitors such as sildenafil and tadalafil.

1. Antifungal Activity

Recent studies have highlighted this compound's antifungal properties. For instance, derivatives containing the nitro group have shown significant activity against Gram-positive microorganisms. The mechanism underlying this antifungal action involves effective electrostatic interactions between the nitro group and metal ions in enzymes critical for fungal growth .

2. Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Nitrated fatty acids derived from this compound have been shown to modulate inflammatory responses by interacting with specific proteins involved in cellular signaling pathways. These interactions can lead to a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α .

3. Cytoprotective Properties

The compound has been noted for its cytoprotective effects, particularly in human cells. Studies indicate that this compound may enhance cellular defense mechanisms against oxidative stress and inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy in Erectile Dysfunction

A clinical study investigated the efficacy of this compound in patients with erectile dysfunction. Results indicated significant improvements in erectile function scores compared to placebo groups, demonstrating its potential as an effective treatment option . Participants reported enhanced satisfaction levels and improved overall quality of life.

Analytical Methods for Detection

The detection and quantification of this compound in dietary supplements have been explored using advanced chromatographic techniques such as high-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for precise identification and analysis of this compound alongside other PDE-5 inhibitors .

Q & A

Q. How should researchers design a Phase II clinical trial for Nitrodenafil to evaluate its efficacy and safety in a target population?

- Methodological Answer : A Phase II trial should employ a randomized, double-blind, placebo-controlled design. Key considerations include:

- Participant Selection : Use inclusion/exclusion criteria aligned with the drug’s mechanism (e.g., patients with specific biomarkers or clinical profiles) .

- Sample Size : Calculate via power analysis (e.g., 80% power, α = 0.05) to detect clinically meaningful effect sizes .

- Outcome Measures : Primary endpoints (e.g., efficacy metrics like vascular response) and secondary endpoints (safety profiles, adverse events) should adhere to ICH guidelines .

- Data Collection : Standardize protocols for pharmacokinetic (PK) sampling and adverse event reporting to minimize variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal Emax models to quantify EC50 values .

- ANOVA with Post-Hoc Tests : Compare dose groups while controlling for type I error (e.g., Tukey’s HSD) .

- Longitudinal Analysis : Use mixed-effects models for repeated measurements (e.g., plasma concentration over time) .

- Reporting : Follow NIH guidelines for preclinical data, including raw data tables and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate in vitro conditions (e.g., pH, temperature) in vivo to assess translatability .

- Mechanistic Studies : Use knock-out animal models or isolated tissue assays to isolate confounding factors (e.g., metabolic enzymes) .

- Data Triangulation : Cross-validate findings with alternative methodologies (e.g., computational modeling of receptor binding kinetics) .

- Reporting : Highlight discrepancies in discussion sections and propose hypotheses (e.g., bioavailability limitations) .

Q. What methodologies are recommended for assessing this compound’s pharmacokinetic interactions with cytochrome P450 (CYP) inhibitors?

- Methodological Answer :

- In Vitro Assays : Use human liver microsomes or recombinant CYP isoforms to quantify inhibition constants (Ki) .

- Clinical DDI Studies : Conduct crossover trials with CYP inhibitors (e.g., ketoconazole) to measure changes in AUC and Cmax.

- Model-Informed Approaches : Apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical outcomes from preclinical data .

- Ethical Considerations : Ensure trial designs minimize risks (e.g., staggered dosing, safety monitoring) .

Q. How should researchers design a comparative study to evaluate this compound against existing PDE5 inhibitors?

- Methodological Answer :

- Study Design : Use a head-to-head, active-controlled trial with stratified randomization (e.g., by baseline severity) .

- Endpoints : Include both efficacy (e.g., time to onset) and tolerability (e.g., hypotension incidence) .

- Statistical Plan : Predefine non-inferiority margins and use covariate adjustment for baseline characteristics .

- Data Interpretation : Discuss clinical relevance (e.g., effect size vs. cost-benefit) beyond statistical significance .

Data Contradiction and Validation

Q. What strategies can mitigate bias in retrospective analyses of this compound’s real-world effectiveness?

- Methodological Answer :

- Propensity Score Matching : Balance confounders (e.g., comorbidities, concomitant medications) across treatment groups .

- Sensitivity Analysis : Test robustness against unmeasured variables (e.g., E-value calculations) .

- Data Quality : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for real-world data .

- Transparency : Publish pre-analysis plans to reduce hindsight bias .

Framework-Driven Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions for this compound?

- Methodological Answer :

- Feasible : Align sample size with recruitment capabilities (e.g., multi-center collaborations) .

- Novelty : Focus on understudied populations (e.g., geriatric patients) or novel endpoints (e.g., endothelial function biomarkers) .

- Ethical : Obtain IRB approval for vulnerable populations and ensure informed consent clarity .

- Relevance : Link findings to broader clinical gaps (e.g., drug resistance in PDE5 inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.